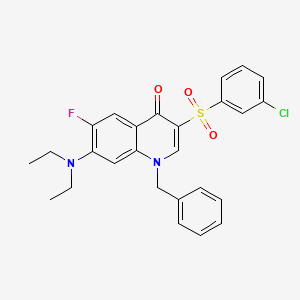

1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core with substitutions at positions 1, 3, 6, and 7. Key structural features include:

- Position 6: Fluorine atom, influencing electronic distribution and metabolic stability.

- Position 7: Diethylamino group, a tertiary amine that may improve solubility and modulate biological activity.

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-9-6-5-7-10-18)34(32,33)20-12-8-11-19(27)13-20/h5-15,17H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPJDFCZLTZHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the quinoline core, followed by the introduction of the benzyl, chlorobenzenesulfonyl, diethylamino, and fluorine groups. Key steps may include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonylation: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride and a base like pyridine.

Amination: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl, sulfonyl, or diethylamino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Substituent Variations at Position 7

The diethylamino group in the target compound distinguishes it from analogs with alternative amine substituents:

Physicochemical Implications :

- Solubility: Diethylamino’s linear structure may confer better aqueous solubility than cyclic amines.

- Metabolism : Cyclic amines (e.g., azepane) might exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism.

Substituent Variations at Position 3

The 3-chlorobenzenesulfonyl group contrasts with naphthalene-carbonyl substituents in compounds 82 and 83 from J. Med. Chem. (2007):

- Sulfonyl vs. Carbonyl : The sulfonyl group’s strong electron-withdrawing effects and hydrogen-bond acceptor capacity may enhance binding to polar residues in enzymatic targets, compared to the planar, hydrophobic naphthalene-carbonyl .

- Chlorine Substitution : The 3-chloro substituent introduces additional steric and electronic effects absent in naphthalene-based analogs.

Core Modifications in Fluoroquinolone Derivatives

references cetelloxacinum and cetefloxacin, fluoroquinolone antibiotics with a 1,4-dihydroquinolin-4-one core. Key differences include:

- Position 1: Cetefloxacin features a cyclopropyl group (common in fluoroquinolones for DNA gyrase inhibition), whereas the target compound’s benzyl group may redirect activity toward non-bacterial targets.

- Position 6: Fluorine in the target compound aligns with fluoroquinolone design, but the absence of a carboxylic acid at position 3 (replaced by sulfonyl) likely reduces metal-ion chelation, a critical mechanism for antibacterial activity .

Structural and Pharmacological Data Table

Research Findings and Implications

- The 3-chlorobenzenesulfonyl group’s polarity could improve target selectivity compared to naphthalene-carbonyl analogs .

- Potential Applications: Unlike fluoroquinolones, the absence of a carboxylic acid suggests non-antibacterial mechanisms, possibly kinase or protease inhibition. The benzyl group’s lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

Biological Activity

Molecular Formula

- C : 22

- H : 24

- Cl : 1

- F : 1

- N : 2

- O : 2

Structure

The compound features a quinoline core, substituted with various functional groups that enhance its biological activity. The presence of a sulfonyl group and a diethylamino moiety is significant for its pharmacological properties.

Research indicates that this compound exhibits antimicrobial , antitumor , and anti-inflammatory activities. The mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The diethylamino group can enhance binding affinity to various receptors, potentially modulating neurotransmitter systems.

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest potential use in treating bacterial infections.

Antitumor Activity

The compound has shown promising results in cancer cell lines. For instance:

- In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound induced apoptosis at concentrations of 10-20 µM.

- It was observed to inhibit cell proliferation significantly, leading to a decrease in tumor growth in xenograft models.

Anti-inflammatory Activity

Research has indicated that the compound can reduce inflammation markers in vitro. Notable findings include:

- Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

- A reduction in edema in animal models when administered prior to inflammatory stimuli.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated a higher potency compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Study 2: Antitumor Mechanism Investigation

In an investigation published in Cancer Research, the mechanism of action was elucidated through flow cytometry and Western blot analysis. The results showed that the compound activates caspase pathways leading to apoptosis in cancer cells.

Study 3: Safety Profile Assessment

A toxicological study assessed the safety profile through acute and chronic toxicity tests. The compound exhibited low toxicity levels at therapeutic doses, making it a candidate for further clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.